molecular formula C8H10Cl2N2O B8352768 2-[(2-Amino-4,5-dichlorophenyl)amino]ethanol

2-[(2-Amino-4,5-dichlorophenyl)amino]ethanol

Cat. No. B8352768
M. Wt: 221.08 g/mol
InChI Key: KPBOTSBPFJZTHS-UHFFFAOYSA-N
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Patent
US04254127

Procedure details

To 2 parts of a solution of 2 parts of thiophene in 40 parts of ethanol are added 71 parts of 2-[(4,5-dichloro-2-nitrophenyl)-amino]-ethanol and 400 parts of methanol. The whole is hydrogenated at normal pressure and at room temperature with 2 parts of platinum-on-charcoal catalyst 5%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in methylbenzene and the latter is evaporated again. The solid residue is stirred in 2,2' -oxybispropane. The product is filtered off and dried, yielding 50 parts (81%) of 2-[(2-amino-4,5-dichlorophenyl)amino]ethanol; mp. 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1C=CC=C1.C(O)C.[Cl:9][C:10]1[C:15]([Cl:16])=[CH:14][C:13]([NH:17][CH2:18][CH2:19][OH:20])=[C:12]([N+:21]([O-])=O)[CH:11]=1.[H][H]>[Pt].CO>[NH2:21][C:12]1[CH:11]=[C:10]([Cl:9])[C:15]([Cl:16])=[CH:14][C:13]=1[NH:17][CH2:18][CH2:19][OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)NCCO)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
The solid residue is stirred in 2,2' -oxybispropane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the latter is evaporated again
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Cl)Cl)NCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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